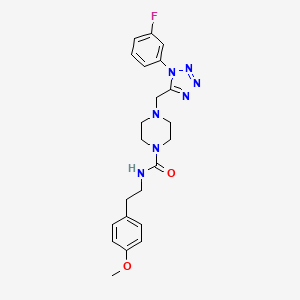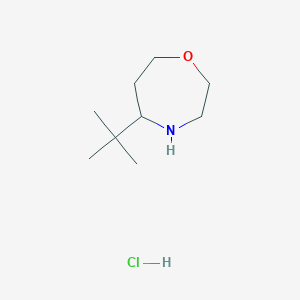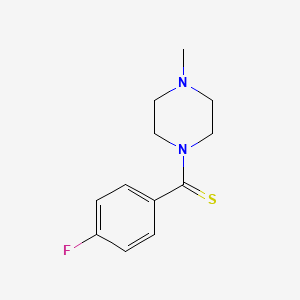
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a synthetic molecule that appears to be designed for high affinity and selectivity towards certain receptor targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with receptors such as 5-HT1A serotonin receptors and dopamine D3 receptors. For instance, the first paper discusses a compound with a piperazine core and its selectivity for 5-HT1A serotonin receptors over alpha 1-adrenergic receptors . The second paper explores the selectivity of arylcarboxamides for dopamine D3 receptors over D2 receptors, highlighting the importance of the carboxamide linker for receptor selectivity .
Synthesis Analysis
The synthesis of related compounds involves the preparation of arylcarboxamides and the evaluation of their binding and function at specific receptor sites . The synthesis process typically includes the formation of the piperazine core, followed by the introduction of various substituents that confer the desired selectivity and affinity for the target receptors. The papers suggest that modifications to the structure, such as the addition of a carbonyl group in the amide linker, can significantly influence the binding affinity and selectivity of the compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to engage in interactions with biological targets. The presence of substituents like the 3-fluorophenyl group and the methoxyphenethyl moiety can influence the overall shape and electronic distribution of the molecule, which in turn affects its interaction with receptors .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its solubility, stability, and its ability to cross biological membranes, which are critical factors for its potential as a pharmaceutical agent. The papers suggest that the structural modifications can lead to improved affinity and selectivity, which are essential properties for the development of selective receptor ligands .
Applications De Recherche Scientifique
Piperazine Derivatives and Pharmacological Applications
Piperazine and its derivatives are recognized for their versatility in medicinal chemistry, serving as core scaffolds in the design of drugs targeting a variety of pharmacological activities. These activities include actions as antipsychotic agents, modulation of dopamine D2-like receptors, and potential applications in treating neuropsychiatric disorders. Piperazine structures have been explored for their role in enhancing the potency and selectivity of binding affinity at D2-like receptors, indicating their significance in the development of antipsychotic medications (Sikazwe et al., 2009; Jůza et al., 2022).
Antimycobacterial Applications
Piperazine rings also feature prominently in the development of anti-TB molecules, highlighting the scaffold's importance in addressing infectious diseases like tuberculosis. Notably, compounds incorporating the piperazine moiety have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This emphasizes piperazine's role in the rational design of new antimycobacterial agents (Girase et al., 2020).
Role in Psychoactive Substance Development
Piperazine derivatives have been examined for their psychoactive effects, forming part of the new psychoactive substances (NPS) that mimic the effects of traditional stimulants. The pharmacology of these compounds involves modulation of monoamine neurotransmitter systems, demonstrating the diversity of piperazine-based compounds' actions within the central nervous system (Iversen et al., 2014).
Therapeutic Patent Reviews
The therapeutic versatility of piperazine derivatives is further evidenced by their inclusion in numerous patents for various therapeutic uses. These uses span across multiple domains, including but not limited to antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The slight modifications to the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, highlighting the scaffold's importance in drug discovery (Rathi et al., 2016).
Propriétés
IUPAC Name |
4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O2/c1-32-20-7-5-17(6-8-20)9-10-24-22(31)29-13-11-28(12-14-29)16-21-25-26-27-30(21)19-4-2-3-18(23)15-19/h2-8,15H,9-14,16H2,1H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSBVZCLPVHFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)



![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)


![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)